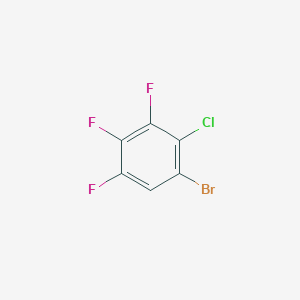

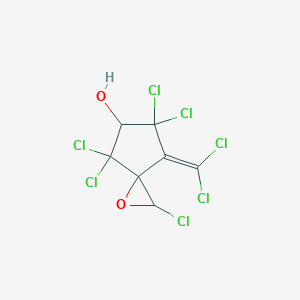

1-Bromo-2-chloro-3,4,5-trifluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related halogenated and trifluorobenzenes involves several techniques, including halogenation, fluorination, and nucleophilic aromatic substitution. For instance, compounds with similar structures undergo selective defluorination in dimethylsulfoxide with sodium azide to form triazido derivatives in high yields, showcasing the reactive nature of such compounds towards nucleophilic substitution reactions (Chapyshev & Chernyak, 2013).

Molecular Structure Analysis

The molecular structure of related compounds such as 1,3,5-trichloro-2,4,6-trifluorobenzene has been determined using X-ray diffraction, revealing detailed insights into the arrangement and bond lengths within these molecules. These studies provide a foundational understanding of how substituent groups influence the overall structure and properties of the molecule (Chaplot, McIntyre, Mierzejewski, & Pawley, 1981).

Chemical Reactions and Properties

The chemical behavior of 1-Bromo-2-chloro-3,4,5-trifluorobenzene can be inferred from reactions involving similar fluorinated aromatic compounds. These molecules participate in a variety of chemical reactions, including nucleophilic aromatic substitution, due to the electron-withdrawing nature of the fluorine and halogen atoms, which activates the benzene ring towards nucleophilic attack. Such reactivity is crucial for the introduction of various functional groups into the aromatic system (Heiss & Schlosser, 2003).

Physical Properties Analysis

The physical properties of halogenated and trifluorobenzenes, such as boiling points, melting points, and solubility, are significantly influenced by the presence of halogen and fluorine atoms. These atoms increase the polarity and molecular weight of the compound, affecting its volatility and interactions with solvents.

Chemical Properties Analysis

The chemical properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, including reactivity towards electrophilic and nucleophilic agents, are shaped by the electron-withdrawing effect of the fluorine and halogen substituents. This effect stabilizes the negative charge in reaction intermediates, facilitating various organic transformations. The presence of multiple substituents also allows for regioselective reactions, enabling the synthesis of diverse derivatives (Sasaki, Tanabe, & Yoshifuji, 1999).

Aplicaciones Científicas De Investigación

Synthesis of 3-ethenyl, 3-ethynyl, 3-aryl and 3-cyclopropyl-2,4,5-trifluorobenzoic acids

- Scientific Field: Organic Chemistry

- Application Summary: 1-Bromo-2,4,5-trifluorobenzene is used in the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl and 3-cyclopropyl-2,4,5-trifluorobenzoic acids .

- Method of Application: The specific experimental procedures are not detailed in the source, but it involves a reaction with i-PrMgBr in THF to yield the organomagnesium compound .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Synthesis of Pyridinesulfonamide Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs. The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates .

- Method of Application: The specific experimental procedures are not detailed in the source, but it involves the synthesis of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .

- Results or Outcomes: The compounds inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .

Chirality Centers in Organic Compounds

- Scientific Field: Stereochemistry

- Application Summary: 1-Bromo-2-chloro-3,4,5-trifluorobenzene can be used to study chirality centers in organic compounds .

- Method of Application: The specific experimental procedures are not detailed in the source, but it involves studying the spatial arrangement of groups in the compound .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Disinfectant for Water Sanitation and Drinking Water Purification

- Scientific Field: Environmental Chemistry

- Application Summary: 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), a chemical structurally related to hydantoin and to 1-Bromo-2-chloro-3,4,5-trifluorobenzene, is used as a chemical disinfectant for recreational water sanitation and drinking water purification .

- Method of Application: BCDMH reacts slowly with water, releasing hypochlorous acid and hypobromous acid .

- Results or Outcomes: The disinfectant works by oxidizing live pathogens, thereby killing them .

Study of Compounds with More Than One Chirality Centers

- Scientific Field: Stereochemistry

- Application Summary: 1-Bromo-2-chloro-3,4,5-trifluorobenzene can be used to study compounds with more than one chirality centers .

- Method of Application: The specific experimental procedures are not detailed in the source, but it involves studying the spatial arrangement of groups in the compound .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Disinfectant for Recreational Water Sanitation and Drinking Water Purification

- Scientific Field: Environmental Chemistry

- Application Summary: 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), a chemical structurally related to hydantoin and to 1-Bromo-2-chloro-3,4,5-trifluorobenzene, is used as a chemical disinfectant for recreational water sanitation and drinking water purification .

- Method of Application: BCDMH reacts slowly with water, releasing hypochlorous acid and hypobromous acid .

- Results or Outcomes: The disinfectant works by oxidizing live pathogens, thereby killing them .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromo-2-chloro-3,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKOVRVAPIYNAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378329 |

Source

|

| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-3,4,5-trifluorobenzene | |

CAS RN |

122375-83-1 |

Source

|

| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)

![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)